molecular formula C9H11NOS B8800007 3-Dimethylamino-1-thien-3-ylpropen-1-one

3-Dimethylamino-1-thien-3-ylpropen-1-one

Cat. No. B8800007
M. Wt: 181.26 g/mol
InChI Key: CDOOQLDZGMQWQC-UHFFFAOYSA-N
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Patent
US05059709

Procedure details

A mixture of 48.4 g of 3-acetylthiophene and 75 ml of dimethylformamide dimethyl acetal, under nitrogen, is heated for 15 hours on a steam bath. The reaction is concentrated in vacuo and the residue crystallized from methylene chloride/hexane to give 60.55 g (87%) of the desired product, mp 89°-90° C.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)(=[O:3])[CH3:2].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH3:14])[CH:13]=[CH:2][C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
C(C)(=O)C1=CSC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under nitrogen, is heated for 15 hours on a steam bath
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from methylene chloride/hexane

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CSC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.55 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05059709

Procedure details

A mixture of 48.4 g of 3-acetylthiophene and 75 ml of dimethylformamide dimethyl acetal, under nitrogen, is heated for 15 hours on a steam bath. The reaction is concentrated in vacuo and the residue crystallized from methylene chloride/hexane to give 60.55 g (87%) of the desired product, mp 89°-90° C.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)(=[O:3])[CH3:2].CO[CH:11](OC)[N:12]([CH3:14])[CH3:13]>>[CH3:11][N:12]([CH3:14])[CH:13]=[CH:2][C:1]([C:4]1[CH:8]=[CH:7][S:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
C(C)(=O)C1=CSC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under nitrogen, is heated for 15 hours on a steam bath
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from methylene chloride/hexane

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CSC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.55 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.